9-(2H-1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a 1,3-benzodioxol-5-yl group at position 9 and a 3-ethoxy-2-hydroxyphenyl substituent at position 2 of the purine core.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-2-30-13-5-3-4-11(17(13)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)10-6-7-12-14(8-10)32-9-31-12/h3-8,27H,2,9H2,1H3,(H2,22,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBPLKVBYMZKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
Purine-6-carboxamide derivatives differ primarily in substituents at positions 2 and 9, which influence electronic properties, steric bulk, and solubility. Below is a comparative analysis based on molecular data from the evidence:
Table 1: Structural Comparison of Purine-6-Carboxamide Derivatives
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Halogens like bromine () and fluorine () withdraw electrons, which may enhance metabolic stability and target affinity.
Hydrogen-Bonding Capacity :
- The hydroxyl group in the main compound () and its analogs (e.g., 1,3-dioxaindan derivative) improves solubility and interaction with polar residues in biological targets.
Lipophilicity :
- Benzodioxol and dioxaindan substituents () contribute to higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Q & A
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